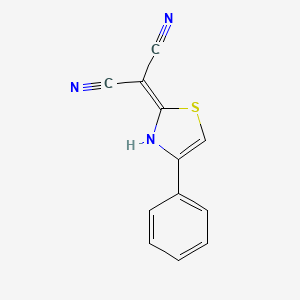
2-(4-phenylthiazol-2(3H)-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-phenylthiazol-2(3H)-ylidene)malononitrile is a compound that belongs to the thiazole family, which is known for its wide range of biological and medicinal properties.
作用機序
Target of Action
The compound, also known as 2-(4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)propanedinitrile, has been found to exhibit anti-inflammatory and antibacterial activities
Mode of Action
Similarly, its antibacterial activity indicates it may interfere with bacterial growth or survival
Biochemical Pathways
Given its anti-inflammatory and antibacterial activities, it may influence pathways related to inflammation and bacterial metabolism . The exact pathways and downstream effects would depend on the specific targets of the compound, which remain to be identified.
Result of Action
The compound has demonstrated anti-inflammatory and antibacterial effects . In the context of inflammation, this could result in reduced swelling, pain, and other symptoms. In terms of antibacterial activity, it could lead to the inhibition of bacterial growth or survival.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile typically involves the reaction of 4-phenylthiazole-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol under reflux conditions . The general reaction scheme is as follows:
4-phenylthiazole-2-carbaldehyde+malononitrilepiperidine, ethanol, refluxthis compound
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
2-(4-phenylthiazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced thiazole derivatives, and substitution can result in various substituted thiazole compounds .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer drug.
類似化合物との比較
Similar Compounds
- 4-phenylthiazole-2-carbaldehyde
- 2-(4-phenylthiazol-2(3H)-ylidene)acetonitrile
- 2-(4-phenylthiazol-2(3H)-ylidene)propionitrile
Uniqueness
2-(4-phenylthiazol-2(3H)-ylidene)malononitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit various biological activities. Its malononitrile group provides additional reactivity compared to similar compounds, making it a valuable building block for the synthesis of more complex molecules .
特性
IUPAC Name |
2-(4-phenyl-3H-1,3-thiazol-2-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQLWHGFQKUREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C(C#N)C#N)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














